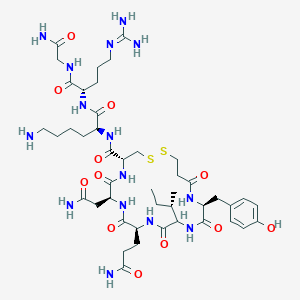

1-Dla-vasotocin

Description

Properties

CAS No. |

109064-92-8 |

|---|---|

Molecular Formula |

C44H71N15O12S2 |

Molecular Weight |

1066.3 g/mol |

IUPAC Name |

(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C44H71N15O12S2/c1-3-23(2)36-43(71)56-28(13-14-32(46)61)39(67)57-30(20-33(47)62)40(68)58-31(22-73-72-18-15-35(64)53-29(41(69)59-36)19-24-9-11-25(60)12-10-24)42(70)55-27(7-4-5-16-45)38(66)54-26(8-6-17-51-44(49)50)37(65)52-21-34(48)63/h9-12,23,26-31,36,60H,3-8,13-22,45H2,1-2H3,(H2,46,61)(H2,47,62)(H2,48,63)(H,52,65)(H,53,64)(H,54,66)(H,55,70)(H,56,71)(H,57,67)(H,58,68)(H,59,69)(H4,49,50,51)/t23-,26-,27-,28-,29-,30-,31-,36?/m0/s1 |

InChI Key |

VZZOSXOAMYZTAW-PTIHLYNMSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

sequence |

CYIQNCKRG |

Synonyms |

1-deamino-7-lysyl-8-arginine-vasotocin 1-DLA-vasotocin vasotocin, 1-deamino-7-Lys-8-Arg- vasotocin, 1-desamino-7-lysyl-8-arginine- |

Origin of Product |

United States |

Molecular Biology and Biosynthesis of Arginine Vasotocin Avt

Genomic Organization and Gene Encoding of the Vasotocin (B1584283) Preprohormone

The synthesis of AVT begins with the transcription and translation of the AVP gene, which is homologous to the mammalian gene encoding arginine vasopressin. wikipedia.orgmedlineplus.gov This gene encodes a precursor molecule known as a preprohormone.

Structure of the Vasotocin Preprohormone

The vasotocin preprohormone is a polypeptide chain that contains several distinct domains, each with a specific function. For example, in the chicken (Gallus gallus), this precursor is 161 amino acids long. wikipedia.org The primary components of the preprohormone are:

Signal Peptide: An N-terminal sequence of 19 amino acids that directs the preprohormone to the endoplasmic reticulum for processing. wikipedia.org

Hormone Domain: This section, comprising amino acids 20-28, is the sequence for the active AVT hormone. wikipedia.org

Neurophysin VT: This carrier protein, derived from amino acids 32-161, binds to AVT and is secreted alongside it. wikipedia.org

Glycopeptide: A glycopeptide known as copeptin is also part of the propeptide, resulting from the cleavage of the prohormone. researchgate.net

| Component | Function | Amino Acid Position (Chicken) |

|---|---|---|

| Signal Peptide | Directs the preprohormone for processing | 1-19 |

| Arginine Vasotocin (AVT) | Active hormone | 20-28 |

| Neurophysin VT | Carrier protein | 32-161 |

| Glycopeptide (Copeptin) | Cleavage product of the prohormone | N/A |

Gene Duplication Events in Vertebrate Evolution

The evolution of the vasopressin/oxytocin (B344502) gene family is a clear example of gene duplication. nih.gov The ancestral form of this hormone family is believed to be vasotocin, which is found in lampreys. wikipedia.org Through gene duplication and point mutations, two distinct lineages of neurohypophysial hormones emerged: the oxytocin-like peptides, primarily involved in reproduction, and the vasopressin-like peptides, which are mainly associated with osmoregulation. wikipedia.org Evidence of this gene duplication is apparent in some fish species, such as the chum salmon (Oncorhynchus keta), which possess two different AVT preprohormones. wikipedia.org Further whole-genome duplication events in early vertebrate evolution led to the diverse family of vasopressin and oxytocin receptors seen today. nih.govfrontiersin.org

Post-Translational Processing and Maturation Pathways

Following its synthesis, the vasotocin preprohormone undergoes a series of modifications to become the active AVT hormone.

Hydrolysis of the Preprohormone into Active Vasotocin and Neurophysin

The maturation of AVT involves several key post-translational modifications. nih.govnews-medical.net The preprohormone is first cleaved to remove the signal peptide, forming the prohormone. wikipedia.org This prohormone is then further hydrolyzed to yield the active nine-amino-acid AVT peptide and its associated carrier protein, neurophysin VT. wikipedia.orgresearchgate.net This process includes the formation of an intramolecular disulfide bridge between two cysteine residues and the amidation of the C-terminal glycine (B1666218) residue. wikipedia.org

Axonal Transport Mechanisms and Peripheral Release

Once synthesized in the hypothalamus, the AVT peptide, along with its neurophysin carrier, is packaged into vesicles. medlineplus.govnih.gov These vesicles are then transported down the axons of neurosecretory cells to the posterior pituitary gland. wikipedia.orgwikipedia.orgosu.edu This process, known as axonal transport, relies on motor proteins like kinesin and dynein that move along microtubule tracks. wikipedia.orgyoutube.com Upon appropriate physiological stimulation, such as changes in plasma osmolality, the vesicles fuse with the cell membrane, releasing AVT and neurophysin into the bloodstream to act on target organs. biologists.comnih.gov

Transcriptional and Translational Regulation of Vasotocin Expression

The expression of the AVT gene is tightly regulated by various physiological and environmental factors. Osmotic stress, such as that caused by water deprivation, has been shown to significantly increase the transcription of the AVT gene in the hypothalamus. biologists.comnih.gov This leads to an increased synthesis and release of AVT to promote water reabsorption. biologists.comnih.gov

Furthermore, sex steroids can also influence AVT gene expression. biologists.comnih.gov Studies in Japanese quail have shown that testosterone (B1683101) propionate (B1217596) can upregulate the transcription of AVT in neurons of the paraventricular nucleus. biologists.com This suggests a link between the reproductive system and the regulation of AVT, highlighting its dual role in both osmoregulation and reproductive behaviors. biologists.comnih.gov The regulation of AVT expression can also be influenced by factors such as social status and seasonal changes. frontiersin.orgnih.gov

| Factor | Effect on AVT Expression | Mechanism |

|---|---|---|

| Osmotic Stress (e.g., Dehydration) | Upregulation | Increased transcription of the AVT gene. biologists.comnih.gov |

| Sex Steroids (e.g., Testosterone) | Upregulation | Stimulates transcription of the AVT gene in specific hypothalamic nuclei. biologists.com |

| Social Status | Variable | Can influence AVT levels in different brain regions. frontiersin.orgnih.gov |

| Seasonality | Variable | AVT concentrations can vary with breeding seasons. frontiersin.orgnih.gov |

Compound Names Mentioned:

Arginine Vasotocin (AVT)

Arginine Vasopressin (AVP)

Copeptin

Dynein

Kinesin

Neurophysin VT

Oxytocin

Testosterone Propionate

Vasotocin Receptor Pharmacology and Molecular Interactions

Characterization of Vasotocin (B1584283) Receptor Subtypes

The diverse functions of vasotocin are enabled by its interaction with multiple receptor subtypes distributed throughout the central nervous system and peripheral tissues. nih.gov These receptors belong to the rhodopsin-like class A family of GPCRs, characterized by seven transmembrane domains. guidetopharmacology.org

In non-mammalian vertebrates, four main subtypes of vasotocin and mesotocin/isotocin (B1583897) receptors have been identified, though the nomenclature can vary between taxa. frontiersin.org In birds, these are commonly referred to as VT1, VT2, VT3, and VT4. frontiersin.org In actinopterygian fishes, genome duplications have resulted in an expanded diversity, including two distinct V1a-type receptors (v1a1 and v1a2) and at least two V2-type receptors (v2a and v2b). nih.gov

These receptor subtypes are classified based on their sequence homology, pharmacology, and the primary signaling pathways they activate. The table below summarizes the classification of avian vasotocin receptor subtypes and their mammalian orthologs. zhangjn.xyz

| Avian Receptor Subtype | Mammalian Ortholog | Primary Function Association |

| VT4 | V1a Receptor (V1aR) | Social behavior, smooth muscle contraction |

| VT1 | V1b Receptor (V1bR) | Stress response, ACTH release |

| VT2 | V2 Receptor (V2R) | Antidiuresis, water reabsorption |

| VT3 (Mesotocin Receptor) | Oxytocin (B344502) Receptor (OTR) | Reproductive functions, social bonding |

This table provides a simplified classification based on primary recognized orthologs and functions.

The vasotocin receptor family shares a high degree of structural and sequence homology with the mammalian vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors. merckmillipore.com This evolutionary relationship is evident in the genomic structure, where in many species the genes for vasopressin/vasotocin and oxytocin/isotocin are located on the same chromosome, suggesting they arose from a gene duplication event. guidetopharmacology.org

Sequence analyses reveal that the amino acid sequences of a specific receptor subtype are highly conserved across different species, showing approximately 90% similarity. frontiersin.org In contrast, the similarity between different receptor subtypes within a single species is significantly lower, around 45-50%. frontiersin.orgoup.com This indicates that the divergence of the receptor subtypes (e.g., V1a-type vs. V2-type) occurred early in vertebrate evolution and their fundamental signaling roles have been maintained.

Ligand-Receptor Binding Dynamics

The interaction between vasotocin and its receptors is characterized by high affinity and, to a varying degree, specificity. These binding dynamics are crucial for initiating the downstream physiological effects of the hormone.

Vasotocin typically binds with the highest affinity to its primary, or cognate, receptors. For instance, studies in chickens have shown that AVPR1A, AVPR1B, and AVPR2b are preferentially activated by arginine vasotocin (AVT). zhangjn.xyz The binding affinity determines the concentration of the hormone required to elicit a response. While vasotocin receptors have evolved to recognize vasotocin as their principal ligand, the specificity is not absolute, allowing for cross-reactivity with related nonapeptides. merckmillipore.com

Vasotocin, vasopressin, and oxytocin differ by only one or two amino acids, yet these small changes can influence their binding affinity and selectivity for different receptor subtypes. guidetopharmacology.orgmerckmillipore.com However, significant cross-talk can occur, where vasotocin can bind to oxytocin/mesotocin receptors and vice-versa, particularly at higher concentrations. merckmillipore.com

The degree of selectivity varies considerably between species. portlandpress.com For example, AVP has been shown to have a similar affinity for the OTR, V1aR, and V1bR in some mammalian systems. nih.gov In male Syrian hamsters, both OT and AVP bind with the highest affinity to their own canonical receptors, but they can also bind to the other receptor, albeit with lower affinity. nih.gov

The following table presents comparative binding affinity data (Ki values in nM) for OT and AVP at their respective receptors in the brains of male Syrian hamsters. A lower Ki value indicates higher binding affinity.

| Ligand | Receptor | Binding Affinity (Ki) in nM |

| Oxytocin (OT) | OTR | 4.28 |

| Oxytocin (OT) | V1aR | 495.2 |

| Arginine Vasopressin (AVP) | V1aR | 4.70 |

| Arginine Vasopressin (AVP) | OTR | 36.1 |

Data sourced from competition binding assays in Syrian hamsters. nih.gov

Intracellular Signaling Cascades Activated by Vasotocin Receptors

Upon binding of vasotocin to its receptor, the receptor undergoes a conformational change that allows it to interact with and activate intracellular heterotrimeric G proteins. mdpi.com The specific G protein activated depends on the receptor subtype, leading to distinct downstream signaling cascades. zhangjn.xyz

V1-type Receptor Signaling (VT4/V1a and VT1/V1b): These receptors predominantly couple to G proteins of the Gαq/11 family. nih.gov Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 diffuses through the cytoplasm to bind to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov DAG, along with the elevated Ca2+ levels, activates protein kinase C (PKC). mdpi.com This pathway is often associated with smooth muscle contraction and neurotransmission. Additionally, V1-type receptors can activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. zhangjn.xyz

V2-type Receptor Signaling (VT2/V2): This receptor subtype preferentially couples to the Gαs protein. zhangjn.xyz Activated Gαs stimulates adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com cAMP acts as a second messenger, primarily by activating protein kinase A (PKA). mdpi.comyoutube.com The cAMP/PKA pathway is central to the antidiuretic effects of vasotocin in the kidney, where it promotes the insertion of aquaporin water channels into the cell membrane. merckmillipore.com

The activation of these cascades amplifies the initial hormone signal, leading to a robust and specific cellular response, such as changes in gene expression, enzyme activity, or membrane permeability. youtube.com

Functional Selectivity and Ligand-Biased Signaling

The ability of a single receptor to couple to multiple G-protein pathways gives rise to the phenomenon of functional selectivity, also known as biased agonism. biorxiv.org This concept describes how different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. nih.gov Therefore, a ligand can be an agonist for one pathway, a partial agonist for another, and an antagonist for a third, all at the same receptor.

In the context of the vasotocin/vasopressin system, small changes in the peptide ligand sequence can lead to significant differences in functional selectivity. biorxiv.org Studies comparing arginine vasopressin, oxytocin, desmopressin (B549326), and vasotocin at the V2 receptor have shown that these ligands exhibit varying degrees of bias. biorxiv.orgnih.gov For instance, one analog might strongly activate the Gs pathway while only weakly engaging the Gq/11 pathway, whereas another might show the opposite preference.

This biased signaling has significant therapeutic implications, as it opens the door to designing drugs that selectively activate pathways responsible for desired effects while avoiding those that cause adverse side effects. nih.gov For an analog like 1-Dla-vasotocin, its unique structure would likely confer a specific bias profile at vasotocin receptors. For example, it might show a preference for G-protein-mediated signaling over β-arrestin recruitment, or it could selectively activate one G-protein family over others. biorxiv.org The precise nature of this bias would need to be determined through detailed pharmacological screening. nih.gov

| Ligand | Receptor Target | Observed Signaling Characteristics | Implication |

|---|---|---|---|

| Arginine Vasopressin (AVP) | V2 Receptor | Promiscuous agonist, activates Gs, Gi/o, Gq/11, and G12/13 pathways. biorxiv.org | Serves as an unbiased or reference agonist. |

| Vasotocin (AVT) | V2 Receptor | Demonstrates functional selectivity relative to AVP. biorxiv.org | Natural homolog with a distinct signaling profile. |

| Desmopressin | V2 Receptor | Shows functional selectivity relative to AVP. biorxiv.org | Synthetic analog with a biased signaling profile. |

| MCF14 | V2 Receptor | Identified as a partial Gs protein-biased agonist. nih.gov | Example of a synthetic ligand designed for biased activity. |

Downstream Signaling Pathways and Effector Molecules

The activation of different G-protein families by a 1-Dla-vasotocin-receptor complex would trigger distinct intracellular signaling cascades, each mediated by specific effector molecules and leading to unique physiological outcomes.

Gs Pathway: Activation of the Gs-adenylyl cyclase axis leads to the production of cAMP. nih.gov cAMP, in turn, primarily activates Protein Kinase A (PKA). PKA is a versatile enzyme that phosphorylates a wide array of cellular proteins, including transcription factors (like CREB), ion channels, and enzymes, thereby regulating processes such as gene expression, metabolism, and cell excitability. nih.gov In renal collecting duct cells, this pathway is famously responsible for the trafficking of aquaporin-2 water channels to the cell membrane, a key event in water reabsorption. nih.gov

Gq/11 Pathway: The Gq/11-PLC pathway results in the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and DAG. nih.gov IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. physiology.org The resulting increase in intracellular Ca2+ concentration, along with DAG, activates members of the Protein Kinase C (PKC) family. physiology.org This pathway is crucial for processes like smooth muscle contraction, cell secretion, and neurotransmitter release.

Gi/o Pathway: The primary role of the Gi pathway is to inhibit adenylyl cyclase, thereby reducing cAMP production and antagonizing the effects of the Gs pathway. nih.gov The Gβγ subunits released upon Gi/o activation also have direct signaling roles, including the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels.

G12/13 Pathway: Activation of G12/13 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). nih.gov These RhoGEFs, in turn, activate the small GTPase RhoA. Activated RhoA is a central regulator of the actin cytoskeleton and is involved in controlling cell shape, migration, and smooth muscle contraction through its effector Rho-associated kinase (ROCK).

The ultimate cellular response to 1-Dla-vasotocin would be an integrated output of the simultaneous activation of these multiple, and sometimes opposing, signaling pathways. The relative strength and duration of each pathway's activation, dictated by the ligand's specific functional selectivity, would determine the final physiological effect.

Neuroanatomical Localization and Circuitry of the Vasotocin System

Distribution of Vasotocinergic Neuron Cell Bodies in the Central Nervous System

Vasotocinergic neurons, the production sites of vasotocin (B1584283), are predominantly clustered within specific nuclei of the hypothalamus. However, their distribution can extend to other brain regions, showcasing a complex and widespread system.

The hypothalamus serves as the primary hub for vasotocinergic cell bodies. Key nuclei include:

Preoptic Area (POA): This region contains a significant population of vasotocinergic neurons. These cells are critically involved in the regulation of social and reproductive behaviors.

Supraoptic Nucleus (SON) and Paraventricular Nucleus (PVN): These nuclei are characterized by the presence of large, magnocellular neurosecretory cells that synthesize vasotocin. researchgate.netwikipedia.org These neurons are fundamental for the hormonal functions of vasotocin, particularly in regulating water balance. researchgate.net The PVN is a complex structure containing not only magnocellular neurons but also smaller, parvocellular neurons. researchgate.net

Suprachiasmatic Nucleus (SCN): This nucleus, known as the master circadian pacemaker, also contains vasotocinergic neurons. Their presence suggests a role for vasotocin in the regulation of circadian rhythms.

In addition to these primary locations, vasotocin-immunoreactive cell bodies have been identified in other areas, including the bed nucleus of the stria terminalis and the medial amygdala, particularly in non-mammalian species. nih.govnih.gov

The vasotocinergic system is broadly categorized into two main components based on the size of the neuronal cell bodies:

Magnocellular System: Comprised of large-bodied neurons, primarily located in the SON and PVN. researchgate.net These neurons have projections that extend to the neurohypophysis (posterior pituitary), where vasotocin is released into the bloodstream to act as a hormone. nih.gov

Parvocellular System: Consisting of smaller-bodied neurons, these are also found in regions like the PVN. researchgate.netmdpi.com Parvocellular neurons project to various locations within the brain, suggesting their involvement in neuromodulatory functions rather than systemic hormonal release. mdpi.com

This dual system allows vasotocin to exert both widespread hormonal effects and targeted neuromodulatory actions within the central nervous system.

Extensive Vasotocin Fiber Projections and Terminal Fields

From their cell bodies in the hypothalamus and other regions, vasotocinergic neurons send out an extensive network of fibers that innervate numerous areas throughout the brain and spinal cord, as well as projecting to the circulatory system.

Vasotocin-immunoreactive fibers are widely distributed, indicating a broad sphere of influence within the central nervous system. nih.gov Key projection targets include:

Telencephalic Regions: Fibers reach various parts of the forebrain, including the lateral septum and arcopallium in avian species. nih.gov

Limbic Structures: Dense innervation is observed in limbic areas such as the basal limbic forebrain, which are crucial for regulating emotion and social behavior. nih.gov

Midbrain and Hindbrain: Projections extend to the ventral tegmental area, pretectal area, and brainstem ventromedial tegmentum. nih.govnih.gov In some species, fibers have been traced from the olfactory bulb down to the cervical segments of the spinal cord. frontiersin.org

This extensive extra-hypothalamic innervation underscores the role of vasotocin as a central neuromodulator influencing a diverse range of brain functions.

A primary and well-characterized projection of the vasotocinergic system is from the magnocellular neurons of the SON and PVN to the neurohypophysis. nih.govwikipedia.org Axons from these neurons form the hypothalamo-neurohypophysial tract, terminating in the posterior pituitary. Upon stimulation, vasotocin is released from these nerve endings directly into the bloodstream. wikipedia.org This pathway is the principal route for the systemic release of vasotocin, allowing it to act as a hormone and regulate peripheral physiological processes such as water reabsorption in the kidneys. wikipedia.org

Species-Specific Variations in Vasotocinergic Neuroanatomy

While the general organization of the vasotocin system is conserved across non-mammalian vertebrates, significant species-specific variations exist in the precise distribution of vasotocinergic cell bodies and fiber projections. nih.gov These differences are often correlated with species-typical social behaviors.

For instance, studies in urodele amphibians like the rough-skinned newt (Taricha granulosa) have revealed a particularly widespread distribution of vasotocin-immunoreactive cells compared to other species. nih.gov In birds, the density and location of vasotocin neurons and their receptors in areas like the lateral septum and bed nucleus of the stria terminalis can differ between highly social (gregarious) and territorial species. frontiersin.orgnih.gov These anatomical variations likely contribute to the diverse behavioral effects of vasotocin observed across different species. frontiersin.org

The following table provides a summary of the key neuroanatomical features of the vasotocin system.

| Feature | Description | Key Brain Regions Involved |

| Cell Body Distribution | Clusters of vasotocin-producing neurons. | Preoptic Area, Supraoptic Nucleus, Paraventricular Nucleus, Suprachiasmatic Nucleus |

| Neuronal Systems | Categorized by neuron size and projection targets. | Magnocellular System (SON, PVN), Parvocellular System (PVN) |

| Extra-Hypothalamic Projections | Widespread fiber network within the CNS. | Telencephalon, Limbic System, Midbrain, Hindbrain, Spinal Cord |

| Neurosecretory Projections | Pathway for hormonal release. | Neurohypophysis (Posterior Pituitary) |

| Species Variation | Differences in system anatomy across species. | Lateral Septum, Bed Nucleus of the Stria Terminalis |

Integration of Vasotocin with Other Neurotransmitter Systems and Neural Networks

The behavioral effects of the vasotocin system are not mediated in isolation but rather through complex interactions with other major neurotransmitter systems and within broader neural networks. This integration allows for the fine-tuning of social and emotional responses to various stimuli. The interplay between vasotocin and other neurochemicals within the social behavior neural network is critical for its function. nih.gov

Dopamine (B1211576): The interaction between the vasotocin/vasopressin and dopamine systems is particularly important for the rewarding aspects of social behavior. nih.gov Dopamine is a key neurotransmitter in the brain's reward pathway. youtube.com Research in various species has shown that dopamine and vasopressin systems are interconnected in brain regions associated with social bonding and reward processing, such as the nucleus accumbens and medial prefrontal cortex. nih.gov For example, dopamine D2 receptor activity has been shown to be crucial for partner preference formation that is modulated by vasopressin. nih.gov The co-expression of dopamine and vasopressin receptors in these areas suggests a direct mechanism for their interaction in modulating social behaviors. nih.gov

Serotonin (B10506): The serotonin system, known for its role in mood regulation and anxiety, also interacts with the vasotocin/vasopressin system to influence social functioning. nih.gov Serotonergic pathways can modulate the secretion of vasopressin and oxytocin (B344502), thereby influencing their downstream effects on social fear and anxiety-related behaviors. nih.gov This interaction is crucial for balancing the approach and avoidance responses in social contexts.

GABAergic and Glutamatergic Systems: Vasopressin has been shown to modulate the activity of both GABAergic (inhibitory) and glutamatergic (excitatory) neurons. For instance, vasopressin can enhance neurotransmission in the hippocampus, a brain region critical for learning and memory, including social memory. nih.gov This modulation of excitatory and inhibitory balance is a fundamental mechanism by which vasotocin can influence the processing of social information within neural circuits.

The vasotocin system is a critical component of the larger "social behavior neural network" (SBNN). nih.gov This network includes the olfactory bulb, piriform cortex, lateral septum, medial prefrontal cortex, amygdala, and the paraventricular nucleus of the hypothalamus. researchgate.net Vasotocin acts as a key neuromodulator within this network, influencing the flow of information and coordinating the activity of these interconnected regions to produce appropriate social responses. researchgate.netnih.gov The diversity in vasotocin receptor expression patterns across different species may contribute to the wide range of social behaviors observed in the animal kingdom. nih.gov

| Neurotransmitter System | Nature of Interaction with Vasotocin System | Key Brain Regions of Interaction | Functional Significance |

| Dopamine | Synergistic modulation of reward pathways nih.gov | Nucleus Accumbens, Medial Prefrontal Cortex nih.gov | Reinforcement of social bonds, partner preference nih.govyoutube.com |

| Serotonin | Modulation of vasotocin release and downstream effects nih.gov | Amygdala, Prefrontal Cortex | Regulation of social anxiety and fear responses nih.gov |

| GABA | Modulation of inhibitory neurotransmission | Hippocampus, Frontal Cortex nih.gov | Control of neuronal excitability in social contexts nih.gov |

| Glutamate | Enhancement of excitatory neurotransmission nih.gov | Hippocampus nih.gov | Facilitation of social learning and memory nih.gov |

Comparative and Evolutionary Biology of the Vasotocin System

Phylogenetic Origin and Diversification of Vasotocin (B1584283) and Related Nonapeptides

The story of vasotocin and its relatives begins with a single ancestral gene. Over hundreds of millions of years, this gene gave rise to a family of peptides that regulate a wide array of physiological processes, from water balance to complex social behaviors. jafs.com.pl

The most primitive extant vertebrates, the jawless fish (agnathans) such as lampreys and hagfish, provide a window into the early state of the vasotocin system. noaa.gov In these species, only a single neurohypophysial hormone, arginine vasotocin (AVT), has been identified. nih.govcambridge.org This peptide is considered the ancestral form of all vertebrate neurohypophysial hormones. wikipedia.org Its amino acid sequence, Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2, is identical to that found in most non-mammalian jawed vertebrates, highlighting its extreme evolutionary conservation. nih.govresearchgate.net

The presence of a single vasotocin gene and peptide in cyclostomes like the lamprey (Petromyzon marinus and Lethenteron japonicum) and hagfish (Eptatretus burgeri) supports the hypothesis that this represents the foundational state of the system before major gene duplication events occurred. nih.govbioscientifica.com This single hormone likely performed a range of functions that would later be divided between its descendants. noaa.gov

A pivotal event in the evolution of this peptide family was the duplication of the ancestral vasotocin gene. nih.gov This duplication is believed to have occurred in a common ancestor of jawed vertebrates (gnathostomes) after their divergence from jawless vertebrates approximately 500 million years ago. noaa.govnih.gov This event, likely a tandem duplication, created two distinct gene lineages that evolved independently. nih.govcambridge.org

One lineage maintained the primary structure and function related to osmoregulation and became the vasopressin-like line. jafs.com.pl In non-mammalian vertebrates, this peptide is vasotocin (AVT). wikipedia.org In most mammals, a single amino acid substitution (Isoleucine to Phenylalanine at position 3) gave rise to arginine vasopressin (AVP). frontiersin.org

The second lineage evolved to specialize primarily in reproductive functions, giving rise to the oxytocin-like peptides. wikipedia.org This lineage is characterized by the substitution of the basic amino acid at position 8 (Arginine) with a neutral amino acid. wikipedia.org Subsequent point mutations in this duplicated gene led to a variety of oxytocin-like peptides in different vertebrate groups:

Isotocin (B1583897) in ray-finned fishes. cambridge.orgwikipedia.org

Mesotocin in amphibians, reptiles, birds, and lungfish. cambridge.orgwikipedia.org

Oxytocin (B344502) in placental mammals. wikipedia.org

This divergence allowed for the specialization of the two peptide families, with the vasopressin-like peptides largely retaining their ancestral role in water balance and blood pressure regulation, while the oxytocin-like peptides became key regulators of reproductive processes like parturition, lactation, and social bonding. jafs.com.plnih.gov

Table 1: Evolution of Vasotocin-Family Nonapeptides in Vertebrates

| Vertebrate Group | Vasopressin-Family Peptide | Oxytocin-Family Peptide | Key Evolutionary Event |

|---|---|---|---|

| Jawless Fish (e.g., Lamprey) | Arginine Vasotocin (AVT) | None | Ancestral single-gene state |

| Ray-finned Fish | Arginine Vasotocin (AVT) | Isotocin | Gene duplication |

| Amphibians/Reptiles/Birds | Arginine Vasotocin (AVT) | Mesotocin | Point mutations in duplicated gene |

Evolution of Vasotocin Receptor Genes in Jawed Vertebrates

The functional diversification of the vasotocin and oxytocin peptide lineages was mirrored by the evolution of their corresponding receptors. The co-evolution of these ligand-receptor pairs was crucial for the development of their specialized physiological roles.

The expansion of the vasotocin/oxytocin receptor family in vertebrates is strongly linked to two rounds of whole-genome duplication (WGD) that occurred early in vertebrate evolution, often referred to as the 2R hypothesis. noaa.gov While invertebrates typically possess one or two related receptors, jawed vertebrates have up to six cognate receptor subtypes. nih.goveurekalert.org

Analysis of the sea lamprey genome has been instrumental in timing these events. Lampreys possess four receptor subtypes, suggesting they arose after a first round of WGD (1R) but before the second (2R). noaa.goveurekalert.orgnih.gov This indicates that the common ancestor of all vertebrates had one or two receptor genes, which expanded to four in the ancestor of cyclostomes and gnathostomes. A second WGD event in the jawed vertebrate lineage then expanded this repertoire to the six receptor types seen today: V1a, V1b, V2a, V2b, V2c, and the Oxytocin-type receptor (OTR). noaa.govnih.gov

Following the WGD events, the duplicated receptor genes underwent a process of differential loss and retention in various vertebrate lineages. This process, known as diploidization, resulted in different receptor repertoires across species. For instance, while mammals have four main receptor subtypes (AVPR1A, AVPR1B, AVAVPR2, and OXTR), other vertebrate groups have retained different combinations of the ancestral duplicated genes. nih.gov

The teleost fish lineage experienced an additional, third round of WGD, leading to even further expansion and subsequent gene loss, contributing to the diversity of receptor subtypes observed in this group. jafs.com.pl The retention or loss of specific receptor paralogs in different lineages is thought to have been a major driver of the evolution of novel physiological functions and behavioral adaptations associated with the vasotocin/oxytocin system.

Conservation of Peptide and Receptor Structure Across Metazoans

Despite the diversification that followed gene duplication events, the core structures of both the nonapeptides and their receptors have been remarkably conserved for over 500 million years. jafs.com.pl

The nonapeptides all share a characteristic nine-amino-acid structure, with a disulfide bridge between cysteine residues at positions 1 and 6, forming a six-amino-acid ring. wikipedia.org The C-terminal glycine (B1666218) is typically amidated. wikipedia.org This structural stability across hundreds of millions of years of evolution points to a strong selective pressure, likely due to the necessity of maintaining a precise fit with their co-evolved G protein-coupled receptors. jafs.com.plfrontiersin.org

The receptors themselves also exhibit a high degree of structural conservation, particularly in the transmembrane domains that form the ligand-binding pocket. This co-evolutionary relationship ensures the fidelity of signaling within the vasotocin/oxytocin system. While the number of receptor subtypes and their tissue-specific expression patterns can vary widely between species, contributing to functional diversity, the fundamental mechanism of peptide-receptor interaction has remained a constant feature throughout vertebrate evolution. nih.govfrontiersin.org

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Arginine Vasotocin | AVT |

| Arginine Vasopressin | AVP |

| Oxytocin | OT |

| Mesotocin | MT |

Evolutionary Pressures Shaping Vasotocin System Diversity

The vasotocin system, a fundamental regulator of social behavior and physiology in non-mammalian vertebrates, exhibits remarkable diversity across species. This diversity is not random but is the result of various evolutionary pressures that have shaped the genetic, molecular, and anatomical components of this system. The primary drivers of this evolutionary variation include the demands of different social structures, diverse ecological niches, and the process of sexual selection. These pressures have led to species-specific adaptations in the vasotocin ligand, its receptors, and their distribution in the brain, ultimately contributing to the vast array of social behaviors observed in the animal kingdom.

One of the most significant evolutionary events shaping the vasotocin system was the duplication of the ancestral vasotocin gene. wikipedia.orgnih.gov In the common ancestor of jawed vertebrates, a tandem duplication of a single vasotocin-like gene gave rise to two distinct lineages: the vasotocin/vasopressin family and the oxytocin/isotocin/mesotocin family. nih.govfrontiersin.org This gene duplication event provided the raw material for functional divergence, allowing one copy to maintain its original functions while the other evolved novel roles. Further whole-genome duplication events early in the vertebrate lineage expanded the number of receptor subtypes, creating a more complex and finely-tuned system for regulating behavior. frontiersin.org

The diversification of vasotocin receptors is particularly evident in teleost fishes, which possess multiple paralogs of the V1a-type receptor (e.g., V1a1 and V1a2) and a V2-type receptor. core.ac.uk These receptor subtypes exhibit distinct tissue expression patterns and differential regulation in response to environmental challenges, such as changes in salinity. core.ac.ukresearchgate.net This suggests that ecological pressures, like the transition between freshwater and marine environments, have been a strong selective force in the evolution of the vasotocin system, particularly in its role in osmoregulation. researchgate.netnih.gov For instance, in the Amargosa pupfish (Cyprinodon nevadensis amargosae), exposure to a hyperosmotic environment leads to an increase in V1a1 and V1a2 receptor mRNA in the hypothalamus and gills, respectively, while V2 receptor transcripts decrease in the hypothalamus. core.ac.ukresearchgate.net

Social structure is another potent evolutionary pressure that has sculpted the vasotocin system. The complexity and nature of a species' social interactions can drive changes in the distribution and density of vasotocin receptors in brain regions associated with social behavior. cambridge.org For example, in cichlid fish, social status is correlated with the neuronal phenotype of arginine vasotocin (AVT) neurons in different nuclei of the preoptic area (POA), a key brain region for social behavior. cambridge.orgkarger.com Dominant, territorial males exhibit higher AVT mRNA expression in gigantocellular neurons, which is positively correlated with aggression and courtship displays. cambridge.org Conversely, subordinate males show higher AVT mRNA expression in parvocellular neurons, which is positively correlated with fleeing behavior. cambridge.org This demonstrates how the vasotocin system is fine-tuned to regulate behaviors appropriate to an individual's social rank.

Table 1: Correlation of Arginine Vasotocin (AVT) Neuronal Phenotypes with Social Status in a Cichlid Fish (Astatotilapia burtoni)

| Preoptic Area (POA) Nucleus | Social Status | AVT mRNA Expression | Associated Behavior |

| Gigantocellular (gPOA) | Dominant/Territorial | Higher | Aggression, Courtship |

| Parvocellular (pPOA) | Subordinate | Higher | Fleeing |

| Magnocellular (mPOA) | Subordinate | Larger cell bodies | Submissive Behavior |

Furthermore, the evolution of different mating systems has been linked to variations in the vasotocin/vasopressin system. Comparative studies in voles have famously shown that the monogamous prairie vole (Microtus ochrogaster) has a higher density of V1a receptors in brain reward circuitry compared to the non-monogamous montane vole (Microtus montanus). nih.gov Polymorphisms in the microsatellite region of the V1a receptor gene are associated with these differences in receptor distribution and social structure. nih.gov While these studies are on the mammalian homolog, vasopressin, they provide a powerful model for how selective pressures related to mating and social bonding can drive the evolution of neuropeptide systems.

Sexual selection also plays a role in shaping the vasotocin system, leading to sex differences in its anatomy and function. In many species, males and females face different selective pressures related to reproduction, resulting in sexually dimorphic behaviors. The vasotocin system often reflects these differences. For example, in bullfrogs, males have a greater number of vasotocin-immunoreactive cells and fibers in the amygdala compared to females, which is thought to be related to male-specific vocalization behaviors. nd.edu These sex differences are often modulated by gonadal steroid hormones, indicating a close interaction between the endocrine and neuropeptide systems in the evolution of reproductive behaviors. nd.edufrontiersin.orgnih.gov

Table 2: Differential Expression of Vasotocin Receptor Subtypes in the Amargosa Pupfish (Cyprinodon nevadensis amargosae) in Response to Hyperosmotic Challenge

| Receptor Subtype | Tissue | Change in mRNA Expression |

| V1a1 | Hypothalamus | Increased |

| V1a2 | Gills | Increased |

| V2 | Hypothalamus | Decreased |

Neurophysiological and Behavioral Roles of Vasotocin in Non Mammalian Vertebrates

Regulation of Social Behaviors

AVT is deeply implicated in the regulation of complex social behaviors in non-mammalian vertebrates. Its influence is mediated through its actions in various brain regions associated with social behavior and decision-making.

Aggression and Dominance Hierarchies

The role of AVT in aggression and the establishment of dominance hierarchies is well-documented across different non-mammalian taxa, although the specific effects can be context-dependent and species-specific.

In some species, AVT appears to promote aggressive behavior. For instance, increased levels of AVT have been linked to increased aggressive, competitive behavior in non-paired male zebra finches. In contrast, in territorial species like the rainbow trout (Oncorhynchus mykiss), administration of AVT has been shown to lead to subordinate behavior in staged fights for social dominance. Similarly, in territorial green anole lizards (Anolis carolinensis), AVT injections decreased aggressive displays. This suggests a pattern where AVT may stimulate aggression in non-territorial or gregarious species while suppressing it in territorial ones.

Studies in zebrafish (Danio rerio) have shown differences in AVT expression patterns related to social status. Dominant zebrafish exhibit AVT expression in the magnocellular preoptic area, while subordinate individuals show expression in the parvocellular preoptic area, indicating a potential role for AVT in shaping dominant-subordinate relationships.

Data on AVT's influence on aggression:

| Species | Social System | AVT Effect on Aggression | Reference |

| Zebra Finch | Colonial | Increase | |

| Rainbow Trout | Territorial | Decrease (Subordination) | |

| Green Anole Lizard | Territorial | Decrease | |

| Bluehead Wrasse | Non-territorial | Increase | |

| Pupfish | Territorial | Decrease | |

| Cricket Frog | N/A | Produces less aggressive calls | |

| Gray Treefrog | N/A | Increases aggressive calls |

Courtship, Mating Systems, and Pair Bonding

AVT plays a significant role in regulating various aspects of reproductive social behavior, including courtship displays, mating systems, and pair bonding in non-mammalian vertebrates.

In amphibians, AVT strongly influences the display of vocal signals crucial for courtship and the behavioral responses of conspecifics. For example, AVT can enhance advertisement calling in species like the gray treefrog and coqui frog. In male Japanese quail, AVT has been found to affect later social interactions, initially reducing aggressive pecking but leading to more dominant behavior towards familiar birds the following day.

Research in fish also highlights AVT's involvement in mating behaviors. In the plainfin midshipman fish, AVT modulates vocalization, which is important for courtship. AVT is also implicated in spawning behavior in species like the killifish. In monogamous species, such as certain cichlid fish, the AVT system has been linked to pair bonding.

While AVT is involved in pair bonding in some non-mammalian species, studies in zebra finches suggest that blocking AVT receptors did not directly affect their pair bonding ability, indicating potential species-specific mechanisms or the involvement of other neurochemical systems.

Mate-Guarding and Competitive Motivation

AVT is involved in mate-guarding behaviors, which involve defending a mate from rivals. This behavior is influenced by both sexual motivation towards the partner and competitive motivation towards rivals.

Studies in medaka fish (Oryzias latipes) have demonstrated an essential role for the AVT system in mate-guarding. In a triadic relationship (two males and one female), the male that successfully guards the female and repels the rival male requires the AVT system. Mutant male medaka unable to produce vasotocin (B1584283) are less successful in these triangular relationships. Interestingly, while these mutant males show normal aggression in all-male groups, their motivation for courtship in dyadic relationships is reduced. This suggests that in medaka, AVT's influence on mate-guarding may be more closely tied to sexual motivation towards the female, which in turn affects competitive motivation in the presence of a rival.

Social Recognition and Communication Displays

AVT contributes to social recognition and communication displays in non-mammalian vertebrates. Its influence on vocalizations in amphibians and birds, as discussed in courtship behaviors, serves as a form of social communication.

AVT can modulate sensory processing of social stimuli. For example, it has been shown to change auditory processing in the brain of the green treefrog. In reptiles, although research is limited, blocking AVT/AVP V1a receptors in pigmy rattlesnakes eliminated mothers' preferences for aggregating with their offspring, suggesting a role in social bonding and recognition in this context.

Modulation of Reproductive Physiology

Beyond its behavioral roles, AVT also modulates various aspects of reproductive physiology in non-mammalian vertebrates.

Endocrine Regulation of Gametogenesis and Steroidogenesis

AVT has endocrine and/or paracrine roles in regulating gametogenesis (the process of germ cell development) and steroidogenesis (the production of steroid hormones) in both male and female teleost fish.

In male fish, studies have shown that incubating testes with vasotocin in vitro stimulates the release of testosterone (B1683101) in species like rainbow trout and the cichlid chanchita (Cichlasoma dimerus). Administration of vasotocin in the catfish (Clarias magur) has been shown to increase spermatozoa concentration in strippable milt.

In female fish, research in the Asian stinging catfish has demonstrated that vasotocin promotes estradiol (B170435) production in previtellogenic follicles. It also plays a role in final oocyte maturation by influencing the steroidogenic shift, inhibiting estradiol production while inducing maturation-inducing steroid and progestin to promote germinal vesicle breakdown.

The AVT system in species like Cichlasoma dimerus appears to be complex, with multiple sites of action within the hypothalamic-pituitary-gonadal (HPG) axis. AVT can have positive effects on gonadotropin secretion, influencing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for regulating gametogenesis and steroidogenesis. Expression of AVT has also been observed in testicular somatic tissue, suggesting a local paracrine role in regulating testicular function.

Data on AVT's influence on reproductive physiology:

| Species | Sex | Effect on Reproductive Physiology | Reference |

| Rainbow Trout | Male | Stimulates testosterone release (in vitro) | |

| Chanchita | Male | Stimulates testosterone release (in vitro) | |

| Catfish | Male | Increases spermatozoa concentration | |

| Asian Stinging Catfish | Female | Promotes estradiol production; influences oocyte maturation | |

| Cichlasoma dimerus | Male | Positive effect on gonadotropin secretion; influences testicular androgen release |

Control of Gamete Release and Oviposition

Vasotocin is significantly involved in regulating reproductive processes such as gamete release and oviposition in non-mammalian vertebrates. wikipedia.orgresearchgate.netnih.gov In female domestic chickens, AVT synthesized in magnocellular neurons is released in a coordinated manner to contribute to the peripheral control of oviposition (egg laying). wikipedia.org Studies in teleost fish have also highlighted the role of AVT in stimulating oocyte maturation and ovulation. researchgate.net Research in the catfish Heteropneustes fossilis demonstrated that vasotocin stimulates the maturation-inducing hormone, leading to final oocyte maturation and ovulation. researchgate.net Evidence suggests that AVT can influence gametogenesis, steroidogenesis, and gamete release through endocrine and/or paracrine pathways in both male and female teleosts. nih.govfrontiersin.org For instance, in vitro studies showed that incubating testes with vasotocin stimulated testosterone release in rainbow trout (Oncorhynchus mykiss) and the cichlid Cichlasoma dimerus. nih.gov

Sexual Dimorphism in Vasotocin-Mediated Reproductive Functions

Sexual dimorphism in the vasotocin system is a consistent feature across many vertebrate species, with males often exhibiting more AVT-containing cells and denser projections in certain brain areas compared to females. nih.govresearchgate.netnih.govnih.gov These sex differences in AVT pathways are implicated in mediating sexually dimorphic social and reproductive behaviors. nih.govresearchgate.netnih.gov For example, in male chickens, parvocellular AVT cells in the limbic system (bed nucleus of stria terminalis) express AVT in a manner sensitive to gonadal steroids, correlating with the sexual differentiation of masculine behaviors like courtship vocalization and copulation. wikipedia.org While AVT is known to stimulate male calling behavior in some species, studies have also shown that females can be induced to call with AVT treatment under certain hormonal conditions, indicating a complex interplay between sex hormones and AVT in shaping reproductive behaviors. researchgate.net Research in Cichlasoma dimerus has characterized the vasotocinergic system in relation to male social status and its effects on reproductive and social behavior, highlighting multiple sites of action within the hypothalamus-pituitary-gonadal axis. nih.gov

Osmoregulation and Water-Electrolyte Balance

Vasotocin is a major endocrine regulator of water balance and osmotic homeostasis in non-mammalian vertebrates. wikipedia.orgebi.ac.ukfrontiersin.orgmdpi.comphysiology.orgmdpi.comiopan.pl It plays a role analogous to that of vasopressin in mammals, influencing water and ion transport across various epithelia. mdpi.comphysiology.orgiopan.pliopan.gda.pl

Central and Peripheral Mechanisms of Water Homeostasis

AVT influences water homeostasis through both central and peripheral mechanisms. mdpi.comphysiology.orgiopan.gda.pl In teleost fish, plasma AVT concentrations are positively correlated with plasma osmolality, suggesting its involvement in maintaining salt and water balance. physiology.org Hypothalamic AVT mRNA levels respond to changes in environmental salinity in several fish species, leading to altered AVT peptide abundance in the pituitary. physiology.orgiopan.pl AVT is thought to regulate the movement of ions and water across osmoregulatory tissues such as the gills, kidneys, and intestine. mdpi.comiopan.plnih.gov Studies in black porgy (Acanthopagrus schlegelii) have localized AVT and its receptor transcripts in the gills, kidneys, and intestines, often co-localizing with ion-transporting cells, suggesting a direct role in ion regulation. mdpi.com In amphibians, vasotocin, along with related peptides like hydrins, regulates the permeability of the skin, urinary bladder, and kidney, crucial for water uptake and reabsorption in terrestrial environments. nih.gov

Interactions with Other Endocrine Regulators (e.g., Cortisol)

Vasotocin interacts with other endocrine regulators, such as cortisol, in maintaining physiological balance, particularly in the context of osmoregulation and stress. ebi.ac.ukfrontiersin.org Studies in gilthead sea bream (Sparus aurata) have shown that AVT treatment can lead to higher plasma osmolality, supporting its osmoregulatory function. ebi.ac.ukfrontiersin.org Furthermore, both AVT and cortisol administration have been shown to inhibit the hypothalamic-pituitary-interrenal (HPI) axis, suggesting a level of co-regulation. ebi.ac.ukfrontiersin.org These interactions can occur at the hypothalamic level and influence the synthesis and release of AVT. frontiersin.org

Stress Response and Adaptive Mechanisms

Vasotocin is involved in the stress response and contributes to adaptive mechanisms in non-mammalian vertebrates. researchgate.netnih.govresearchgate.netd-nb.infooup.comnih.gov It acts as an adrenocorticotropin (ACTH) secretagogue within the hypothalamic-pituitary-interrenal (HPI) axis, the functional equivalent of the mammalian hypothalamic-pituitary-adrenal (HPA) axis. d-nb.infooup.comnih.govdiva-portal.org

Interplay with Hypothalamic-Pituitary-Interrenal (HPI) Axis

The HPI axis is the primary neuroendocrine pathway controlling the release of glucocorticoids, such as cortisol, in response to stress in teleost fish. d-nb.infodiva-portal.org Stressors activate the central nervous system, leading to the stimulation of the hypothalamus and the release of corticotropin-releasing hormone (CRH) and AVT. d-nb.infooup.comdiva-portal.org These neurohormones then stimulate the pituitary gland to release ACTH, which in turn promotes the release of glucocorticoids from the interrenal tissue. d-nb.infodiva-portal.org While CRH is considered the major releasing hormone for ACTH, AVT plays a critical role by potentiating the activity of CRH. oup.comnih.gov Studies in chickens have shown that simultaneous administration of CRH and AVT results in a greater than additive increase in plasma corticosterone (B1669441) levels compared to individual administration, highlighting their synergistic interaction within the HPI axis. oup.com The vasotocinergic system, particularly AVT receptor expression, has been shown to be affected by social interactions and stress, indicating its involvement in mediating behavioral and physiological responses to challenging situations. d-nb.info

Table 1: Key Physiological Roles of Vasotocin in Non-Mammalian Vertebrates

| Physiological System | Key Roles | Examples in Non-Mammalian Vertebrates |

| Reproduction | Gamete Release, Oviposition, Steroidogenesis, Reproductive Behavior | Oviposition in chickens, Oocyte maturation/ovulation in fish, Courtship vocalization in birds, Testosterone release in fish testes |

| Osmoregulation | Water and Ion Balance, Permeability of Epithelia (Gills, Kidney, Skin) | Regulating plasma osmolality in fish, Water uptake/reabsorption in amphibians |

| Stress Response | Activation of HPI Axis, ACTH Release, Interaction with CRH, Adaptive Mechanisms | Potentiating CRH effects on corticosterone release in chickens, Mediating responses to social stress in fish |

Roles in Physiological and Behavioral Responses to Stress

Arginine vasotocin is a key component of the hypothalamic-pituitary-interrenal (HPI) axis, the functional equivalent of the mammalian hypothalamic-pituitary-adrenal (HPA) axis, which mediates the physiological response to stress in non-mammalian vertebrates. nih.govdiva-portal.orgtaylorandfrancis.com Stressors activate the central nervous system, leading to the stimulation of the hypothalamus and the release of corticotropin-releasing hormone (CRH) and AVT. diva-portal.org These neurohormones then act on the anterior pituitary, stimulating the release of adrenocorticotropic hormone (ACTH), which in turn promotes the release of glucocorticoids (such as cortisol or corticosterone depending on the species) from the interrenal tissue. nih.govdiva-portal.orgnih.gov

While CRH is considered a primary releasing hormone for ACTH, AVT plays a critical role by potentiating the biological activity of CRH in stimulating ACTH release. nih.gov Parvocellular AVT neurons in the hypothalamus are highly responsive to stress, with acute stress increasing the production of both CRH and AVT. nih.gov

Studies in various non-mammalian species demonstrate the involvement of AVT in both the physiological and behavioral aspects of the stress response. In rainbow trout (Oncorhynchus mykiss), central administration of AVT has been shown to induce a stress response, evidenced by increased plasma cortisol and glucose levels. researchgate.net This suggests that AVT action in this context is mediated, at least in part, by the activation of the HPI axis. researchgate.net

Furthermore, AVT can influence stress-related behaviors. In goldfish, intracerebroventricular administration of AVT induced anxiety-like behavior. ebi.ac.uk In some fish species, AVT appears to act inhibitory on aggressive behavior, which can be a component of stress coping strategies. diva-portal.org Research in chickens has investigated the role of vasotocin receptor subtypes (V1aR and V1bR) in the neuroendocrine regulation of stress responses via the anterior pituitary. nih.govtandfonline.com The avian vasotocin receptor subtype VT4R, which shares homology with the mammalian V1aR, is present in corticotrophs of the anterior pituitary, and its expression is modulated by acute stress. nih.gov Acute immobilization stress in chicks led to a significant increase in plasma corticosterone levels and a significant reduction in VT4R mRNA expression in the anterior pituitary, suggesting a role for VT4R in the avian stress response. nih.gov

The effects of AVT on behavior, including stress-related responses, can vary depending on the species and social context. wikipedia.orgdiva-portal.org For instance, in zebra finches, increased AVT levels were linked to increased aggressive behavior in non-paired males but were associated with increased defensive behavior after pairing. wikipedia.org

Table 1 summarizes some findings on the role of AVT in stress responses in non-mammalian vertebrates.

| Species | Stressor/Treatment | Observed Physiological/Behavioral Effect | Relevant Mechanism/Axis Involved | Citation |

| Rainbow Trout | Central AVT administration | Increased plasma cortisol and glucose; Anorexigenia | HPI axis activation | researchgate.net |

| Goldfish | Intracerebroventricular AVT | Induced anxiety-like behavior | Central effects | ebi.ac.uk |

| Chicken | Acute immobilization stress | Increased plasma corticosterone; Reduced anterior pituitary VT4R mRNA | HPI axis, VT4R receptor | nih.gov |

| Zebra Finch | Increased AVT levels (context-dependent) | Increased aggression (non-paired males); Increased defense (paired males) | Social/Behavioral modulation | wikipedia.org |

Other Functional Modulations (e.g., REM Sleep Regulation, Locomotor Control)

Beyond its established roles in osmoregulation, reproduction, and stress, vasotocin has been implicated in the modulation of other physiological and behavioral functions in non-mammalian vertebrates, including the regulation of REM sleep and aspects of locomotor control.

Vasotocin has been found to have effects on the regulation of REM sleep in non-mammalian vertebrates. wikipedia.orgdbpedia.org While the precise mechanisms are still under investigation, this suggests a conserved or convergent role for vasotocin-family peptides in sleep regulation across vertebrates, as vasopressin also influences sleep in mammals.

The influence of vasotocin on locomotor activity appears to be less consistent and potentially species-specific or context-dependent. One study in goldfish examining the effects of intracerebroventricular AVT administration on food intake and psychomotor activity reported that AVT did not affect locomotor activity in that specific experimental setup. bohrium.com In contrast, research on the mammalian homolog, vasopressin, has shown it can increase locomotion core.ac.uk, and given the functional conservation of these peptides and their receptors frontiersin.orgdoi.org, further investigation is needed to fully understand AVT's role in locomotor control across diverse non-mammalian species.

The widespread distribution of AVT-containing neurons and receptors in brain regions associated with social behavior, decision-making, and sensory processing in amphibians and reptiles further supports its broad neuromodulatory roles beyond the stress response and basic physiological functions. frontiersin.orgnih.gov

Synthetic Analogs of Vasotocin and Structure Activity Relationships

Principles of Peptide Analog Design and Synthesis

The design and synthesis of peptide analogs, such as those of arginine vasotocin (B1584283) (AVT), are foundational to exploring their structure-function relationships and developing new therapeutic agents. bioscientifica.comnih.gov The process is guided by the goal of creating molecules with enhanced properties, such as increased potency, greater selectivity for a specific receptor subtype, improved stability against enzymatic degradation, and a longer duration of action. nih.gov

A primary strategy in analog design is the systematic substitution of amino acids at various positions within the peptide sequence. nih.gov This allows researchers to probe the role of each residue in receptor binding and signal transduction. Another key technique is the modification of the peptide backbone or terminal groups. For instance, replacing the N-terminal amino group with a hydrogen atom (deamination) can protect the peptide from degradation by exopeptidases, often increasing its half-life and biological activity. nih.govoup.comspandidos-publications.com

The synthesis of these analogs has been greatly facilitated by the advent of solid-phase peptide synthesis (SPPS), a method that allows for the efficient and rapid creation of numerous peptide variants. nih.gov Following synthesis, these analogs undergo rigorous pharmacological characterization to determine their biological activity profile. This systematic approach of design, synthesis, and testing has been instrumental in developing a wide array of vasotocin analogs, including receptor-specific agonists and antagonists that serve as valuable research tools and potential therapeutics. bioscientifica.comnih.gov

Systematic Amino Acid Substitution Studies

Modifications at the N-terminus cysteine (Cys¹) residue of vasotocin have profound effects on the molecule's bioactivity and stability. The most significant and widely studied modification is the deamination of Cys¹, which involves replacing the N-terminal amino group with a hydrogen atom. oup.com This structural change, as seen in compounds like 1-deamino-8-D-arginine vasopressin (desmopressin), prevents degradation by aminopeptidases. nih.govspandidos-publications.com This increased resistance to enzymatic cleavage enhances the peptide's half-life and duration of action.

Systematic substitutions at key positions within the vasotocin peptide sequence have been crucial for elucidating structure-activity relationships and developing receptor-selective ligands.

Position 8: The amino acid at position 8 is a primary determinant of a vasotocin analog's selectivity between vasopressin-like (osmoregulatory) and oxytocin-like (reproductive) receptors. frontiersin.org In native AVT, this position is occupied by a basic amino acid, arginine. frontiersin.orgwikipedia.org Altering this residue significantly modifies the peptide's activity. For instance, substituting the naturally occurring L-arginine with its stereoisomer, D-arginine (as in desmopressin), dramatically reduces vasopressor (V1a receptor-mediated) activity while enhancing antidiuretic (V2 receptor-mediated) effects. oup.comspandidos-publications.com Other substitutions with basic amino acids like Lysine (Lys), Ornithine (Orn), or homoarginine have also been explored to fine-tune receptor affinity and selectivity. nih.govacs.org

Position 2: Modifications at position 2 in the cyclic portion of the peptide have been shown to influence receptor binding and can transform agonists into antagonists. For example, introducing proline derivatives like indoline-2-carboxylic acid (Ica) at this position in arginine vasopressin analogs can result in compounds with moderate to potent antagonistic activity at the oxytocin (B344502) receptor. nih.gov Similarly, substituting the native tyrosine with other residues, such as 2-aminoindane-2-carboxylic acid (Aic) or N-methylphenylalanine, has been used to create analogs with altered pharmacological profiles, including highly potent V2 agonists. nih.govnih.gov These studies demonstrate that the conformation of the N-terminal part of the peptide, heavily influenced by the residue at position 2, is critical for receptor interaction and activation. nih.govresearchgate.net

Table 1: Effect of Amino Acid Substitutions on Vasotocin Analog Activity This table is interactive and can be sorted by clicking on the column headers.

| Analog | Modification Position(s) | Substitution | Primary Effect | Reference |

|---|---|---|---|---|

| Desmopressin (B549326) (dDAVP) | 1, 8 | Deamination, D-Arg | Enhanced antidiuretic activity, abolished vasopressor activity | spandidos-publications.com |

| dVDAVP | 1, 4, 8 | Deamination, Val, D-Arg | Potent antidiuretic activity, undetectable vasopressor activity | oup.com |

| [Mpa¹,Ica²,D-Arg⁸]VP | 1, 2, 8 | Mercaptopropionic acid, Indoline-2-carboxylic acid, D-Arg | Moderate and selective antioxytocic agent | nih.gov |

| [Mpa¹,Aic²,Val⁴,D-Arg⁸]VP | 1, 2, 4, 8 | Mercaptopropionic acid, 2-aminoindane-2-carboxylic acid, Val, D-Arg | Highly potent antidiuretic (V2) agonist | nih.gov |

| 1-deamino-8-homoarginine vasotocin | 1, 8 | Deamination, Homoarginine | Increased water reabsorption without affecting cation excretion | nih.gov |

Characterization of Analog Efficacy and Potency

The efficacy (the maximal response an analog can produce) and potency (the concentration required to produce a defined effect) of synthetic vasotocin analogs are determined through a combination of in vitro and in vivo assays. nih.govnih.gov In vitro characterization typically involves radioligand binding assays, where the affinity of an analog for specific receptor subtypes (e.g., V1a, V1b, V2, and oxytocin receptors) is measured. acs.orgoup.com These binding studies determine the dissociation constant (Kd) or inhibition constant (Ki), which are inverse measures of binding affinity.

Functional assays are then used to determine whether an analog acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). bioscientifica.com These assays can measure second messenger production (e.g., inositol (B14025) phosphate (B84403) accumulation or cyclic AMP) in cells engineered to express specific receptor subtypes. bioscientifica.com In vivo studies in animal models, often rats, are used to assess the physiological effects of the analogs, such as their impact on blood pressure (vasopressor activity), urine output (antidiuretic activity), and uterine contraction (oxytocic activity). acs.orgnih.gov Through these comprehensive evaluations, a detailed pharmacological profile for each new analog is established.

A key goal in vasotocin analog design is to achieve selectivity for one of the four main G-protein coupled receptor subtypes: V1a (vascular), V1b (pituitary), V2 (renal), and the oxytocin (OT) receptor. bioscientifica.comacs.org Due to the high degree of similarity among these receptors and between the native ligands (vasopressin and oxytocin), achieving high selectivity is a significant challenge. researchgate.net

Synthetic analogs often exhibit a mixed profile of activity, binding to multiple receptor subtypes with varying affinities. researchgate.net For example, an analog might be a potent agonist at the V2 receptor but a weak antagonist at the V1a receptor. Studies have shown that even small structural changes can shift an analog's preference from one receptor to another. For example, the analog d[Cha⁴]AVP was developed as a highly selective agonist for the human V1b receptor but was later found to be a potent antidiuretic (V2) agonist in rats, highlighting species-specific differences in receptor binding. acs.orgoup.com The development of analogs like d(Et2)Tyr(Et)OVT, which acts as a potent antagonist of vascular AVT receptors but a weaker one at urinary bladder receptors in bullfrogs, suggests the existence of distinct receptor subtypes even within a single species. nih.gov

Table 2: Binding Affinities (Ki, nM) of Selective Analogs for Human Vasopressin/Oxytocin Receptors This table is interactive and can be sorted by clicking on the column headers.

| Analog | V1a Receptor | V1b Receptor | V2 Receptor | OT Receptor | Reference |

|---|---|---|---|---|---|

| Arginine Vasopressin (AVP) | 0.4 | 0.2 | 1.1 | 10 | oup.com |

| d[Cha⁴]AVP | 60 | 0.5 | 110 | 110 | oup.com |

| Oxytocin (OT) | 25 | 200 | 1000 | 0.8 | oup.com |

The extensive research into structure-activity relationships has led to the successful development of numerous receptor-specific agonists and antagonists for the vasotocin/vasopressin family. bioscientifica.comnih.gov These compounds are invaluable for dissecting the specific physiological roles of each receptor subtype.

Agonists: A selective agonist mimics the action of the endogenous hormone at a single receptor subtype. A prominent example is desmopressin (dDAVP), a highly selective V2 receptor agonist that is widely used clinically for its potent antidiuretic effects with minimal impact on blood pressure. nih.govspandidos-publications.com More recently, compounds like d[Cha⁴]AVP have been developed as potent and specific agonists for the V1b receptor, providing new tools to study its role in the pituitary gland and central nervous system. oup.com

Antagonists: Selective antagonists bind to a specific receptor subtype without activating it, thereby blocking the effects of the endogenous hormone. The design of antagonists often involves more significant modifications to the peptide structure. For instance, modifications at the N-terminus and position 2 have yielded potent oxytocin antagonists. nih.gov Similarly, analogs such as d(CH2)5Tyr(Me)AVT have been developed that effectively block the vasopressor effects of AVT, making them useful for studying the cardiovascular roles of the V1a receptor. nih.gov The ongoing development of both peptide and non-peptide ligands continues to produce more refined tools for both research and potential therapeutic applications. nih.govresearchgate.net

Functional Consequences of Structural Modifications on Bioactivity

The biological activity of vasotocin, a nonapeptide hormone, is intricately linked to its molecular structure. Modifications to its amino acid sequence can lead to significant changes in its physiological effects. Researchers have synthesized numerous vasotocin analogs to explore these structure-activity relationships, aiming to develop compounds with more selective and potent actions.

Dissociation of Physiological Responses (e.g., Anovulatory vs. Antidiuretic Effects)

A key area of investigation in the study of synthetic vasotocin analogs has been the dissociation of its various physiological responses. Vasotocin is known to influence both reproductive processes and water balance. By strategically substituting specific amino acids, it has been possible to create analogs that preferentially elicit one effect over another.

One notable example is the modification at the N-terminus. The substitution of the N-terminal cysteine with 3-mercaptopropanoic acid in arginine vasotocin has been shown to cause a three- to four-fold increase in both anovulatory and antidiuretic activities. nih.gov However, further modifications can tease apart these effects. For instance, the analog [1-(3-mercaptopropanoic acid)]-8-ornithine vasotocin demonstrated a tenfold increase in anovulatory activity while simultaneously exhibiting a four-fold reduction in antidiuretic activity. nih.gov This significant divergence in effects strongly suggests that the anovulatory and antidiuretic responses are mediated by different receptors, and that modifications to the vasotocin molecule can selectively target these receptor subtypes. nih.gov

This dissociation is not limited to the N-terminus. Substitutions at other positions, such as position 8, have also been shown to influence the selectivity of the peptide's actions. The data from these studies indicate that the anovulatory and pressor (blood pressure increasing) effects may be mediated through similar receptors, while the antidiuretic effects are governed by a distinct receptor population. nih.gov

| Analog | Modification | Anovulatory Activity Change | Antidiuretic Activity Change | Pressor Activity Change |

| [1-(3-mercaptopropanoic acid)]-arginine vasotocin | Substitution of N-terminus cysteine with 3-mercaptopropanoic acid | 3-4 fold increase | 3-4 fold increase | ~10% change |

| [1-(3-mercaptopropanoic acid)]-8-ornithine vasotocin | Substitution of N-terminus cysteine with 3-mercaptopropanoic acid and substitution at position 8 | 10-fold increase | 4-fold reduction | ~10% increase |

Impact on Water Flux and Other Peripheral Activities

Beyond its effects on reproduction, vasotocin and its analogs play a crucial role in regulating water and electrolyte balance. wikipedia.org Synthetic modifications have been instrumental in developing analogs with selective actions on renal water and ion transport.

The replacement of the N-terminal cysteine with 3-mercaptopropionic acid (a modification known as deamination) has been a key strategy. For example, 1-deamino-arginine-vasotocin (dAVT) has been shown to induce significant natriuresis (excretion of sodium in the urine) while also stimulating the reabsorption of solute-free water. nih.gov This unique combination of effects—promoting sodium excretion while retaining water—is of considerable interest. The natriuretic effect of dAVT is believed to be mediated through the activation of V1-like receptors, leading to an increase in urinary cGMP and prostaglandin (B15479496) E2. nih.gov

Further studies with deamino analogs have revealed that substitutions at other positions can fine-tune these renal effects. For instance, 1-deamino-8-homoarginine vasotocin and 1-deamino-4-threonine-8-arginine vasotocin have been found to dramatically increase the excretion of sodium and potassium while having minimal impact on magnesium and calcium excretion. nih.gov These findings highlight the potential for creating highly selective diuretic and antidiuretic agents by modifying the vasotocin structure.

| Analog | Modification | Effect on Sodium Excretion | Effect on Potassium Excretion | Effect on Water Reabsorption |

| 1-deamino-arginine-vasotocin (dAVT) | Deamination at position 1 | Significant increase | - | Increased |

| 1-deamino-8-homoarginine vasotocin | Deamination at position 1, substitution at position 8 | Dramatic increase | Dramatic increase | Increased |

| 1-deamino-4-threonine-8-arginine vasotocin | Deamination at position 1, substitutions at positions 4 and 8 | Dramatic increase | Dramatic increase | Increased |

The Case of 1-Dla-Vasotocin: Specific Structural Features and Hypothesized Biological Activity

Specific Structural Features:

The "Dla" in "1-Dla-vasotocin" likely signifies the substitution of the N-terminal cysteine with a deaminated form of an amino acid, such as D-Alanine or D-Leucine. Deamination involves the removal of the alpha-amino group from the amino acid at position 1. This modification is a common strategy in peptide drug design to increase resistance to enzymatic degradation by aminopeptidases, thereby prolonging the compound's half-life in the body.

Hypothesized Biological Activity:

Based on the known effects of N-terminal deamination on vasotocin and its analogs, it is hypothesized that 1-Dla-vasotocin would exhibit modified biological activity compared to native vasotocin.

Enhanced Stability: The deamino modification at the N-terminus would likely make 1-Dla-vasotocin more resistant to degradation by aminopeptidases, leading to a longer duration of action.

Altered Receptor Selectivity: The specific nature of the "Dla" substituent would influence the binding affinity and selectivity for different vasotocin/vasopressin receptor subtypes (e.g., V1a, V1b, V2) and oxytocin receptors. This could lead to a dissociation of its physiological effects.